molecular formula C13H12N2S2 B2408119 methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-76-3

methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide

Cat. No.: B2408119
CAS No.: 478246-76-3
M. Wt: 260.37
InChI Key: PGCFIOPNQHNLHT-UHFFFAOYSA-N
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Description

Methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide (CAS 478246-88-7) is a synthetic organic compound with a molecular formula of C14H14N2S2 and a molecular weight of 274.4 g/mol. It belongs to the class of thiochromeno[4,3-d]pyrimidines, which are sulfur-containing heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery . These fused heterocyclic systems are characterized by their unique electronic properties and enhanced lipophilicity, which can influence their bioavailability and interactions with biological targets . The core thiochromene and thiochromane structures are recognized for their diverse pharmacological potential, including investigated antibacterial, antifungal, and anticancer properties in research settings . The specific modification with a methyl sulfide group at the 2-position of the pyrimidine ring makes this compound a valuable intermediate or building block for further chemical exploration and structure-activity relationship (SAR) studies. Researchers utilize such derivatives to probe the effect of substituents on potency and target specificity, particularly in the development of novel anti-infective agents . This product is supplied with a minimum purity of 95% and should be stored long-term in a cool, dry place. This compound is intended for research and development purposes only, exclusively for use by technically qualified individuals. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or consumer applications.

Properties

IUPAC Name

9-methyl-2-methylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S2/c1-8-3-4-11-10(5-8)12-9(7-17-11)6-14-13(15-12)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCFIOPNQHNLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves several steps. One common synthetic route includes the reaction of 9-methyl-5H-thiochromeno[4,3-d]pyrimidine with a suitable methylating agent under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the methylation process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfide group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial research, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfide group can also interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function. These interactions can affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can be compared with other similar compounds, such as:

    9-methyl-5H-thiochromeno[4,3-d]pyrimidine: This compound lacks the methyl and sulfide groups, making it less reactive in certain chemical reactions.

    Methyl 9-methyl-5H-chromeno[4,3-d]pyrimidin-2-yl sulfide: This compound has a similar structure but with an oxygen atom instead of sulfur, leading to different chemical and biological properties.

Biological Activity

Methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.

Synthesis of this compound

The compound is synthesized through a multi-component reaction involving 3-methyl-thiophenol, aldehydes, and malononitrile. This efficient method yields various derivatives with promising biological activities, including antibacterial and anticancer properties. The synthesis method allows for the introduction of functional groups that enhance biological efficacy.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using the disc diffusion method showed that certain compounds displayed excellent activity against strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis .

Table 1: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainZone of Inhibition (mm)
9aE. coli18
9bP. aeruginosa20
9cS. epidermidis15
SulfadiazineControl (Standard)22

Anticancer Activity

The anticancer properties of this compound were evaluated using various cancer cell lines. The compound demonstrated significant cytotoxicity with log10GI50 values indicating strong antitumor activity across multiple tumor types.

Table 2: Anticancer Activity in Different Cell Lines

CompoundCell Linelog10GI50 Value
9aMCF-7-4.55
9bMDA-MB-231-4.67
E7010MCF-7 (Control)-6.14

These findings suggest that the thiochromene-pyrimidine derivatives could serve as potential leads for new cancer therapies .

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of methyl thiochromene derivatives against Vibrio species, where compounds exhibited broad-spectrum activity compared to standard antibiotics .
  • Cytotoxicity in Cancer Research : In a comparative study of various thiochromene derivatives against breast cancer cell lines, compounds derived from this compound showed promising results in inhibiting cell proliferation .

Q & A

Q. What are the key steps in synthesizing methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide, and how are reaction conditions optimized?

The synthesis involves a multi-step approach:

  • Core formation : Cyclization of precursors (e.g., chromeno[4,3-d]pyrimidine) under acid- or base-catalyzed conditions .
  • Thioether linkage : Introduction of the methyl sulfide group via nucleophilic substitution or thiolation reactions using reagents like thiourea or Lawesson’s reagent .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF) to achieve >95% purity . Key optimizations include temperature control (80–120°C), solvent selection (DMF, ethanol), and catalyst use (e.g., p-toluenesulfonic acid) to maximize yield (typically 60–75%) .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks for the thiochromeno-pyrimidine core (e.g., aromatic protons at δ 6.8–8.2 ppm) and methyl sulfide groups (singlet at δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Confirm S–C and C=S bonds via stretches at 650–750 cm⁻¹ and 1050–1150 cm⁻¹, respectively .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

Q. What are the primary therapeutic areas of interest for this compound in preclinical research?

While direct data on this compound is limited, structurally related thiochromeno-pyrimidines exhibit:

  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) and apoptosis induction in cell lines .
  • Anti-inflammatory effects : Modulation of COX-2 and TNF-α in murine models .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from synthetic intermediates?

  • Case Example : Discrepancies in ¹³C NMR signals for the thiochromeno core may result from tautomerism or solvent polarity. Use deuterated DMSO for enhanced resolution and compare computed spectra (DFT calculations) to experimental data .
  • Multi-technique validation : Cross-reference IR, MS, and X-ray crystallography (if crystals are obtainable) to confirm ambiguous peaks .

Q. What strategies mitigate low yields in the final thiolation step?

  • Reagent optimization : Replace thiourea with more reactive thiolating agents (e.g., H₂S gas in controlled flow reactors) .
  • Solvent effects : Use polar solvents (acetonitrile) to stabilize transition states and reduce side reactions .
  • Catalytic additives : Introduce Pd/C or CuI to accelerate sulfur insertion, improving yields by 15–20% .

Q. How do computational models predict the drug-likeness and bioavailability of this compound?

  • ADMET profiling : Tools like SwissADME predict moderate oral bioavailability (F ≈ 30–40%) due to high logP (~3.5) and moderate solubility .
  • Molecular docking : Simulations suggest affinity for ATP-binding pockets in kinases (e.g., CDK2), but experimental validation is required to confirm .

Q. What experimental approaches validate conflicting biological activity data across analogs?

  • Dose-response studies : Test potency (IC₅₀) in multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects .
  • Target engagement assays : Use Western blotting or ELISA to quantify inhibition of proposed targets (e.g., COX-2, EGFR) .

Methodological Considerations

  • Data reproducibility : Standardize reaction protocols (e.g., inert atmosphere for thiolation steps) to minimize batch-to-batch variability .
  • Troubleshooting purity issues : Employ HPLC with a C18 column and gradient elution (water:acetonitrile) to detect and isolate impurities .

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